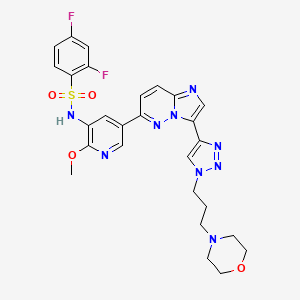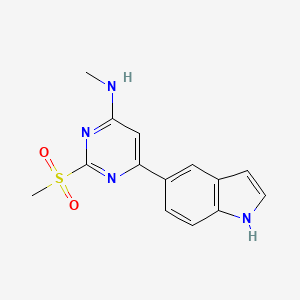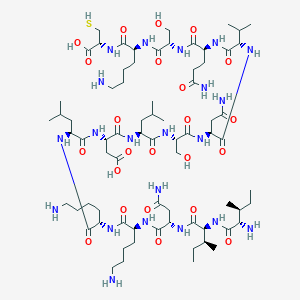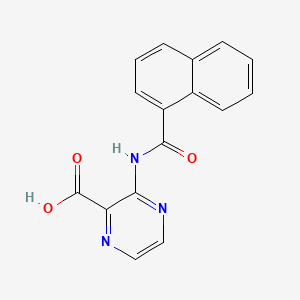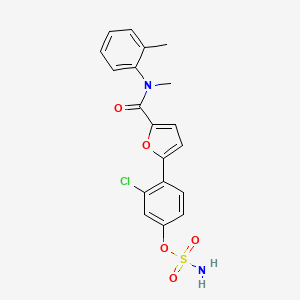
Steroid sulfatase/17|A-HSD1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor 3 (Steroid sulfatase/17β-HSD1-IN-3) is a dual inhibitor targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound is particularly significant in the treatment of estrogen-dependent diseases such as endometriosis and certain cancers, including breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
Steroid sulfatase/17β-HSD1-IN-3 is synthesized through a series of chemical reactions starting from in-house 17β-hydroxysteroid dehydrogenase type 1 inhibitors. The phenolic OH group of these inhibitors is masked with a sulfamate ester to achieve dual inhibition properties . The synthetic route involves multiple steps, including the formation of sulfamate esters and subsequent purification processes.
Industrial Production Methods
Industrial production of Steroid sulfatase/17β-HSD1-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to maintain consistency and quality .
化学反応の分析
Types of Reactions
Steroid sulfatase/17β-HSD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Steroid sulfatase/17β-HSD1-IN-3, which can be further utilized in scientific research and pharmaceutical applications .
科学的研究の応用
Steroid sulfatase/17β-HSD1-IN-3 has a wide range of scientific research applications:
作用機序
Steroid sulfatase/17β-HSD1-IN-3 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of sulfated steroid precursors to their active forms, thereby reducing the levels of active estrogens and androgens in the body . The molecular targets include the active sites of these enzymes, where the compound binds and blocks their catalytic activity .
類似化合物との比較
Similar Compounds
Steroid sulfatase/17β-HSD1-IN-1: Another dual inhibitor with similar properties but different potency and selectivity.
Irosustat (STX64): A potent steroid sulfatase inhibitor that has completed phase I/II clinical trials.
STX681: A dual aromatase-sulfatase inhibitor with potential therapeutic applications.
Uniqueness
Steroid sulfatase/17β-HSD1-IN-3 is unique due to its dual inhibition mechanism, which allows it to target both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 simultaneously. This dual action enhances its therapeutic potential and makes it a valuable compound for treating estrogen-dependent diseases .
特性
分子式 |
C19H17ClN2O5S |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
[3-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
InChIキー |
VJKAYNTYSBMZBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


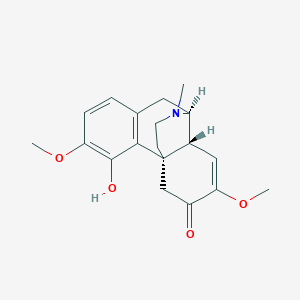
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
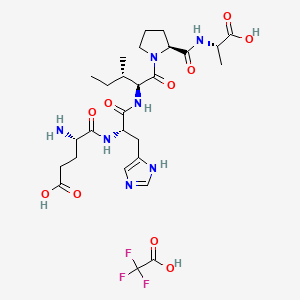
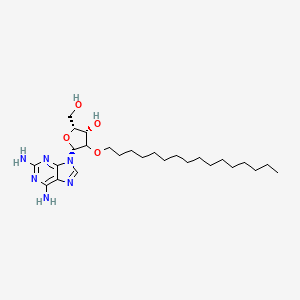
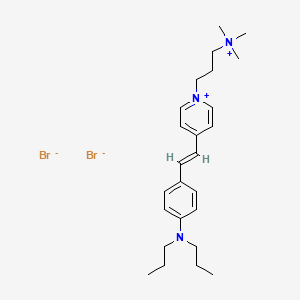
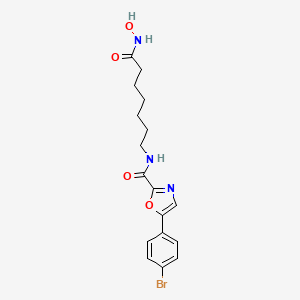
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
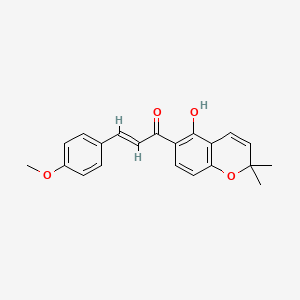
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
